(R)-10,16-Dihydroxyhexadecanoic acid is a naturally occurring compound primarily derived from plant cutin, particularly from tomato cutin. This compound is of significant interest due to its potential applications in various fields, including biochemistry and materials science. It has been studied for its structural characteristics, synthesis methods, and biological activities.
This compound belongs to the class of fatty acids, specifically as a hydroxy fatty acid due to the presence of hydroxyl groups at the 10th and 16th carbon positions. It is classified as a cutin monomer, which plays a role in plant defense mechanisms.
The synthesis of (R)-10,16-Dihydroxyhexadecanoic acid has been achieved through several methods:
The synthesis often involves techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization and confirmation of the structure and purity of the synthesized compound.
(R)-10,16-Dihydroxyhexadecanoic acid features a long hydrocarbon chain with two hydroxyl groups located at the 10th and 16th carbon atoms. Its molecular formula is , indicating it has a total of 16 carbon atoms, 32 hydrogen atoms, and four oxygen atoms.
(R)-10,16-Dihydroxyhexadecanoic acid participates in various chemical reactions:
The reactions are typically catalyzed by enzymes or chemical catalysts and monitored using chromatographic techniques to analyze product formation.
The mechanism of action for (R)-10,16-Dihydroxyhexadecanoic acid includes its role in plant defense against pathogens. The compound's hydroxyl groups enhance its reactivity and ability to form complexes with proteins involved in plant immune responses .
Studies indicate that different stereoisomers of this compound exhibit varying degrees of biological activity against fungal pathogens such as Colletotrichum trifolii, suggesting that stereochemistry plays a crucial role in its effectiveness .
(R)-10,16-Dihydroxyhexadecanoic acid has potential applications in:
(R)-10,16-Dihydroxyhexadecanoic acid (10,16-DHPA) serves as the primary monomer in tomato (Solanum lycopersicum) cutin, constituting >70% of its polyester framework [5] [9]. Its biosynthesis initiates with palmitic acid (C16:0) derived from plastidial de novo fatty acid synthesis. This precursor undergoes sequential oxidative modifications via endoplasmic reticulum (ER)-localized enzymes:
Polymerization mechanisms involve extracellular transesterification, where hydroxy groups of 10,16-DHPA nucleophilically attack carbonyl carbons of adjacent monomers, forming ester linkages. This process is ATP-dependent and requires cutin oligomers as primers [6]. A putative acyl-CoA:cutin transferase containing the HxxxE catalytic domain facilitates this step, though its genetic identity remains unconfirmed in tomato [6].
Key enzymatic features include:
Table 1: Enzymatic Steps in 10,16-DHPA Biosynthesis and Polymerization
Step | Enzyme Class | Reaction | Subcellular Location |
---|---|---|---|
ω-Hydroxylation | CYP86A subfamily | C16 → 16-OH-C16 | Endoplasmic reticulum |
Mid-chain hydroxylation | CYP77A/C subfamily | 16-OH-C16 → 10,16-DHPA | Endoplasmic reticulum |
Epoxidation (C18 path) | CYP77A + Peroxygenase | Oleate → epoxide → three-diol | Endoplasmic reticulum |
Polymerization | Cutin acyltransferase | Ester bond formation | Apoplast/cuticle matrix |
Cytochrome P450 monooxygenases (CYPs) govern the stereochemical precision of 10,16-DHPA formation. Tomato cutin contains exclusively the (R)-enantiomer, confirmed via asymmetric synthesis and chiral chromatography [1]. This enantiopurity is enzymatically enforced by:
Functional divergence occurs among CYP clans:
Table 2: Key Cytochrome P450 Families in 10,16-DHPA Biosynthesis
CYP Family | Representative Gene | Reaction Catalyzed | Enantioselectivity | Plant Species |
---|---|---|---|---|
CYP86 | SlCYP86A69 | ω-Hydroxylation of C16:0 | Non-stereoselective | Solanum lycopersicum |
CYP77 | SlCYP77A2 | C10 Hydroxylation of 16-OH-C16 | (R)-specific | Solanum lycopersicum |
CYP716 | NaCYP716E107 | C6β-OH (triterpenoids)* | β-specific | Nicotiana attenuata |
Note: CYP716 acts on triterpenoids, not fatty acids; included for structural contrast [10].
Pathogen induction: Fungal pathogens (Colletotrichum trifolii) upregulate CYP86A69 expression via cutin monomer perception. The (S)-enantiomer of 10,16-DHPA shows 4-fold higher cutinase induction than (R)-10,16-DHPA, revealing enantiomer-specific signaling [1].
Cutin biosynthesis in tomato is orchestrated by a multipartite transcription factor (TF) module that integrates developmental and stress signals. Key regulators identified in 2025 include [8]:
Regulatory dynamics:
graph LRA[SlGRAS9] --> B[Activates SlZHD17]B[SlZHD17] --> C[Recruits HDACs]C --> D[Represses SlCYP86A69]D[SlCYP86A69] --> E[Cutin Monomer Synthesis]F[SlMIXTA-like] --> G[Blocks SlZHD17 binding]G --> EH[SlMBP3] --> I[Enhances SlZHD17 repression]
Silencing phenotypes: CRISPR-Cas9 knockout lines demonstrate:
Hormonal crosstalk:
Evolutionary conservation: Orthologs of SlZHD17 exist in Arabidopsis (AT5G60410) and maize (Zm00001d012742), suggesting conserved cutin regulatory mechanisms across eudicots and monocots [8].
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